1-Pyridine-4-yl-piperidine-4-carboxylic acid
Overview
Description
1-Pyridine-4-yl-piperidine-4-carboxylic acid is a compound with the molecular formula C11H14N2O2 . It is a structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .Molecular Structure Analysis
The molecular weight of 1-Pyridine-4-yl-piperidine-4-carboxylic acid is 206.24 g/mol . The InChI string is InChI=1S/C11H14N2O2/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10/h1-2,5-6,9H,3-4,7-8H2,(H,14,15) .Chemical Reactions Analysis
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .Physical And Chemical Properties Analysis
The compound has a molecular weight of 206.24 g/mol, an XLogP3-AA of 1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives play a crucial role in drug development due to their diverse pharmacological activities. Researchers have explored the synthesis of substituted piperidines as potential drug candidates. The piperidine ring serves as a scaffold for designing compounds with specific biological targets. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives has been investigated as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Metal-Organic Frameworks (MOFs)
1-Pyridine-4-yl-piperidine-4-carboxylic acid is used as an analytical reagent in MOFs. These porous materials find applications in gas storage, catalysis, and separation processes. Researchers have explored the synthesis and characterization of MOFs containing this compound .
Cholinesterase Inhibition
Structures with an N-benzyl moiety in the piperidine ring have shown superior cholinesterase inhibition. This property is relevant in the context of neurodegenerative diseases such as Alzheimer’s .
Monoamine Oxidase B (MAO-B) Inhibition
Terminal alkyne groups in piperidine derivatives are essential for efficient MAO-B inhibition. MAO-B inhibitors are investigated for their potential in treating Parkinson’s disease and depression .
Organic Synthesis
The piperidine ring undergoes various intra- and intermolecular reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination. Researchers continue to develop cost-effective methods for synthesizing substituted piperidines .
Biological Evaluation
Scientists explore the biological activity of synthetic and natural piperidines. This includes evaluating their potential as antiviral, antibacterial, or antitumor agents. The piperidine moiety remains a valuable building block for designing novel drugs .
Mechanism of Action
Target of Action
Piperidine derivatives, which include this compound, are known to have a wide range of targets due to their presence in more than twenty classes of pharmaceuticals . They are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
Mode of Action
It’s known that piperidine derivatives interact with their targets through various mechanisms, often leading to changes in cellular processes . For instance, some piperidine derivatives are known to degrade bioactive fatty acid amides, thereby terminating their signaling functions .
Biochemical Pathways
For example, some piperidine derivatives can induce the release of reactive oxygen species (ROS), activate mitochondrial cytochrome C, and alter the balance of Bax and Bcl-2 proteins, which are involved in apoptosis .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
It’s known that the stability and efficacy of many drugs can be influenced by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
properties
IUPAC Name |
1-pyridin-4-ylpiperidine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10/h1-2,5-6,9H,3-4,7-8H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISWRUUBFFHGLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80917203 | |
Record name | 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80917203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridine-4-yl-piperidine-4-carboxylic acid | |
CAS RN |
93913-86-1 | |
Record name | 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80917203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93913-86-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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